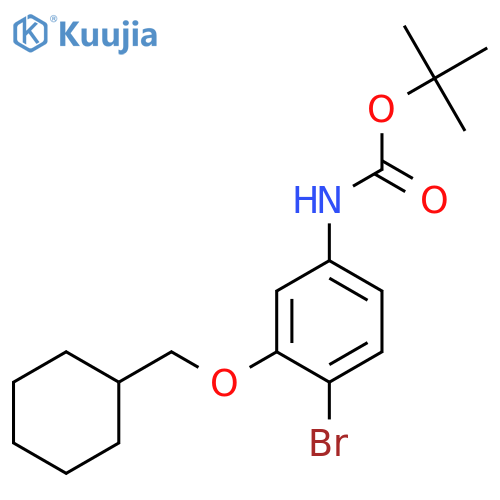

Cas no 2680768-62-9 (tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate)

tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680768-62-9

- EN300-28302158

- tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate

- tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate

-

- インチ: 1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-14-9-10-15(19)16(11-14)22-12-13-7-5-4-6-8-13/h9-11,13H,4-8,12H2,1-3H3,(H,20,21)

- InChIKey: DKOLKPNNBZRETE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1OCC1CCCCC1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 383.10961g/mol

- どういたいしつりょう: 383.10961g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 47.6Ų

tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302158-0.1g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-28302158-1.0g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-28302158-2.5g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-28302158-0.5g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28302158-5.0g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-28302158-1g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 1g |

$699.0 | 2023-09-07 | ||

| Enamine | EN300-28302158-5g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 5g |

$2028.0 | 2023-09-07 | ||

| Enamine | EN300-28302158-10g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 10g |

$3007.0 | 2023-09-07 | ||

| Enamine | EN300-28302158-10.0g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-28302158-0.25g |

tert-butyl N-[4-bromo-3-(cyclohexylmethoxy)phenyl]carbamate |

2680768-62-9 | 95.0% | 0.25g |

$642.0 | 2025-03-19 |

tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate 関連文献

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamateに関する追加情報

Introduction to tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate (CAS No. 2680768-62-9)

tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate (CAS No. 2680768-62-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The combination of a tert-butyl carbamate group, a brominated phenyl ring, and a cyclohexylmethoxy substituent endows this molecule with a diverse range of chemical and biological properties.

The tert-butyl carbamate moiety is a common protecting group in organic synthesis, known for its stability under various reaction conditions and ease of removal. This functional group plays a crucial role in the synthesis of complex molecules, particularly in the context of peptide and protein chemistry. The presence of the tert-butyl carbamate in tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate suggests that this compound may serve as an intermediate in the synthesis of more complex pharmaceuticals or as a protected form of an active pharmaceutical ingredient (API).

The brominated phenyl ring is another key feature of this compound. Bromine atoms are often introduced into drug molecules to modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. In the case of tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate, the bromine atom at the para position of the phenyl ring may influence the compound's binding affinity to specific biological targets, such as receptors or enzymes. Recent studies have shown that brominated compounds can exhibit enhanced pharmacological activities and improved pharmacokinetic profiles compared to their non-halogenated counterparts.

The cyclohexylmethoxy substituent adds further complexity to the molecule. Cyclohexane rings are known for their conformational flexibility and ability to adopt stable chair conformations, which can influence the overall conformation and reactivity of the molecule. The methoxy group attached to the cyclohexane ring can also affect the electronic properties of the molecule, potentially enhancing its ability to interact with biological targets. Research has indicated that cycloalkyl ethers, such as cyclohexylmethoxy groups, can improve the lipophilicity and cell permeability of drug molecules, making them valuable components in drug design.

In terms of synthetic routes, tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate can be synthesized through a series of well-established organic reactions. One common approach involves the reaction of 4-bromo-3-cyclohexylmethoxyaniline with di-tert-butyl dicarbonate (Boc2O) under mild conditions to form the tert-butyl carbamate derivative. This method provides high yields and good purity, making it suitable for large-scale production.

The potential applications of tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate in medicinal chemistry are diverse. Its unique structural features make it an attractive candidate for use in drug discovery programs aimed at developing new treatments for various diseases. For example, recent studies have explored its potential as a lead compound for developing inhibitors of specific enzymes involved in cancer pathways or neurodegenerative disorders. The ability to modulate these targets through precise structural modifications could lead to more effective and selective therapeutic agents.

In addition to its potential as a drug candidate, tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate may also find applications in other areas of chemical research. Its unique combination of functional groups makes it a valuable building block for constructing more complex molecules with tailored properties. For instance, it could be used as a starting material for synthesizing polymers with specific functionalities or as a ligand in coordination chemistry to form metal complexes with interesting catalytic or optical properties.

To further understand the biological activity and potential therapeutic applications of tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate, ongoing research is focused on evaluating its pharmacological properties through in vitro and in vivo studies. These studies aim to elucidate its mechanism of action, toxicity profile, and pharmacokinetic behavior. Preliminary results have shown promising activity against certain cancer cell lines and neurodegenerative models, suggesting that this compound warrants further investigation.

In conclusion, tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate (CAS No. 2680768-62-9) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features provide a foundation for developing novel therapeutic agents and exploring new avenues in chemical synthesis. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.

2680768-62-9 (tert-butyl N-4-bromo-3-(cyclohexylmethoxy)phenylcarbamate) 関連製品

- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)

- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)

- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)

- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)

- 1005298-68-9(1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one)

- 1289131-64-1(5-Bromo-2-(cyclohexyloxy)-4-methylpyridine)

- 2248356-25-2(2-Bromo-5-(difluoromethyl)-3-methylfuran)

- 1807118-60-0(2,3-Bis(trifluoromethyl)-5-iodobenzylamine)

- 1464091-54-0(7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine)

- 1234900-83-4(5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)